3-cyclopropylbut-2-en-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-cyclopropylbut-2-en-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For example, the reaction of a haloalkane with ammonia in the presence of a suitable base can yield the desired amine. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Substituted amines
Scientific Research Applications
3-cyclopropylbut-2-en-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Butenylamine: A compound with a butenyl group attached to an amine.
Cyclopropylbutylamine: A compound with both cyclopropyl and butyl groups attached to an amine.
Uniqueness
3-cyclopropylbut-2-en-1-amine is unique due to the presence of both a cyclopropyl group and a butenyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1312157-38-2 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(E)-3-cyclopropylbut-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6(4-5-8)7-2-3-7/h4,7H,2-3,5,8H2,1H3/b6-4+ |
InChI Key |
SZBNBKLLXYCYES-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\CN)/C1CC1 |
Canonical SMILES |
CC(=CCN)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
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